Clivonecic acid
CAS No.: 19776-81-9
Cat. No.: VC20744219
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19776-81-9 |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | (2S,5E)-5-ethylidene-2,3-dimethyl-6-oxopyran-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1 |
| Standard InChI Key | FIUFNZNVZDLYHQ-QBBOHKLWSA-N |
| Isomeric SMILES | C/C=C/1\C=C([C@@](OC1=O)(C)C(=O)O)C |
| SMILES | CC=C1C=C(C(OC1=O)(C)C(=O)O)C |
| Canonical SMILES | CC=C1C=C(C(OC1=O)(C)C(=O)O)C |
Introduction
Metabolic Significance of Necic Acids
Detoxification Pathways
The metabolic fate of necic acids represents an important aspect of pyrrolizidine alkaloid toxicology. Current research indicates that pyrrolizidine alkaloids can be hydrolyzed by nonspecific esterase enzymes into their constituent necine bases and necic acids . This hydrolytic pathway represents a critical detoxification mechanism, as the resulting necic acids (including potentially Clivonecic acid) are generally non-toxic and can bind to polar molecules for urinary excretion .
Contrast with Toxic Metabolic Pathways
The detoxification pathway involving necic acid formation contrasts sharply with the toxic metabolic activation of pyrrolizidine alkaloids. When PAs undergo activation by cytochrome P450 enzymes (particularly CYP3A4 in humans), they form highly reactive metabolites called dehydropyrizidine alkaloids (DHPAs) and subsequently dihydropyran derivatives (DHPs) . These reactive species can form adducts with cellular macromolecules, including DNA and proteins, leading to toxicity. The hydrolytic pathway yielding necic acids represents a competing, beneficial metabolic route.
Analytical Detection Methods Applicable to Necic Acids
Chromatographic and Spectroscopic Techniques
The detection and quantification of necic acids, potentially including Clivonecic acid, may be achieved through various analytical techniques employed for pyrrolizidine alkaloid analysis. The scientific literature documents multiple analytical methods for PA detection in various matrices.
Instrumental Analysis Methods
The analytical detection of pyrrolizidine alkaloids and potentially their necic acid components employs sophisticated instrumentation including:
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Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)
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Ultra-high-performance liquid chromatography (UHPLC) with various detector types
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Gas chromatography-mass spectrometry (GC-MS/MS) following derivatization
Research Limitations and Future Directions
Current Knowledge Gaps
The current scientific literature exhibits significant knowledge gaps regarding Clivonecic acid specifically. While pyrrolizidine alkaloids and their general metabolism are relatively well-documented, detailed information on individual necic acids remains limited. Future research should prioritize:
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Structural elucidation and characterization of specific necic acids, including Clivonecic acid
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Investigation of potential biological activities of isolated necic acids
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Development of targeted analytical methods for specific necic acid detection
Methodological Challenges
Research into specific necic acids faces several methodological challenges, including:
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Obtaining pure reference standards
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Developing selective extraction procedures
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Achieving sufficient sensitivity for trace analysis
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Differentiating between structurally similar necic acids
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